3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile
描述
属性
IUPAC Name |
3-[(2-oxo-5-piperidin-1-ylsulfonylpyridin-1-yl)methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S/c19-12-15-5-4-6-16(11-15)13-20-14-17(7-8-18(20)22)25(23,24)21-9-2-1-3-10-21/h4-8,11,14H,1-3,9-10,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIUCXXEODTQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyridinone intermediate, which is then functionalized with a piperidinylsulfonyl group. The final step involves the introduction of the benzonitrile moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce a secondary amine.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is studied for its potential as a bioactive molecule. It may interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s potential medicinal properties are of significant interest. It may exhibit activity against certain diseases or conditions, leading to its investigation as a therapeutic agent.
Industry
In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it a valuable component in various industrial applications.
作用机制
The mechanism by which 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Structural Analogs in Anticancer Research
Several isatin sulfonamide derivatives share structural similarities with the target compound, particularly the 5-(piperidin-1-ylsulfonyl)pyridin-2-one motif. Key examples include:
- 3a (3-hydroxy-3-(2-oxo-2-(p-tolyl)ethyl)-5-(piperidin-1-ylsulfonyl)indolin-2-one): Exhibited potent cytotoxicity against hepatocellular carcinoma (HCC) HepG2 cells (IC50 = 16.8 µM) and induced apoptosis via EGFR inhibition (binding energy: −21.74 kcal/mol, comparable to Erlotinib at −25.65 kcal/mol) .
- 4b and 4c : Demonstrated moderate cytotoxicity (IC50 = 44.7 and 39.7 µM, respectively) and anti-angiogenic effects by suppressing EGFR and heparanase expression .
Table 1: Anticancer Activity of Piperidin-1-ylsulfonyl Derivatives
| Compound | IC50 (HepG2, µM) | Binding Energy (EGFR, kcal/mol) | Key Mechanisms |
|---|---|---|---|
| 3a | 16.8 | −21.74 | Apoptosis, G2/M arrest |
| 4b | 44.7 | −19.21 | Anti-angiogenic, anti-invasive |
| 4c | 39.7 | −20.35 | Anti-angiogenic, anti-invasive |
| Erlotinib (Ref) | N/A | −25.65 | EGFR inhibition |
DPP-4 Inhibitors with Benzonitrile Moieties
The benzonitrile group is critical in dipeptidyl peptidase-4 (DPP-4) inhibitors, such as alogliptin benzoate (2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile). Both alogliptin and the target compound interact with DPP-4 residues (e.g., Tyr547 and Tyr631), but alogliptin’s aminopiperidinyl group enhances specificity for the enzyme’s catalytic site .
Table 2: DPP-4 Binding Residues of Benzonitrile Derivatives
| Compound | Key Residues Interacted | Functional Role in DPP-4 Inhibition |
|---|---|---|
| Alogliptin benzoate | Tyr547, Glu206, Arg125 | Stabilizes active site conformation |
| Sitagliptin (Control) | Tyr631, Glu205, Trp629 | Competitive inhibition |
| Target compound (theoretical) | Tyr547, Tyr631 (predicted) | Potential competitive binding |
Molecular Docking and Binding Insights
The target compound’s piperidin-1-ylsulfonyl group facilitates strong interactions with tyrosine and glutamate residues in proteins like EGFR and DPP-4.
生物活性
3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes a piperidine ring and a pyridine moiety, which are known to confer various pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C18H21N3O4S
Molecular Weight : 375.4 g/mol
CAS Number : 1251630-98-4
The compound's unique structure allows it to interact with specific biological targets, influencing various biochemical pathways. Its synthesis typically involves multi-step organic reactions, beginning with the preparation of a pyridinone intermediate followed by functionalization with a piperidinylsulfonyl group and the introduction of the benzonitrile moiety through nucleophilic substitution reactions.
The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. These interactions can lead to alterations in cellular processes, including:
- Inhibition of Protein Synthesis : The compound may disrupt protein synthesis pathways, similar to other known antimicrobial agents.
- Modulation of Inflammatory Responses : Preliminary studies suggest potential anti-inflammatory activity, indicating that it might inhibit pro-inflammatory cytokines.
Biological Activity Overview
Research has demonstrated that this compound exhibits notable biological activities, particularly in antimicrobial and anti-inflammatory domains. The following table summarizes key findings from various studies:
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in pro-inflammatory cytokines | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Activity : In vitro assays have shown that this compound effectively inhibits the growth of various bacterial strains by disrupting their protein synthesis mechanisms.
- Anti-inflammatory Effects : Research indicates that this compound may reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), suggesting its potential use in treating inflammatory conditions .
- Cytotoxic Potential : Studies involving cancer cell lines have revealed that the compound can induce apoptotic cell death, highlighting its potential as a therapeutic agent against certain cancers .
常见问题
Basic Research Questions
Q. What are the recommended synthetic routes for 3-((2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)methyl)benzonitrile, and what purification methods ensure high yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of the pyridinone core followed by coupling with a benzonitrile derivative. Key steps include:
- Sulfonylation : Reaction of 5-aminopyridin-2(1H)-one with piperidine sulfonyl chloride under basic conditions (e.g., pyridine or DMF) to introduce the sulfonyl group .
- Methylation : Use of a methylating agent (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) to functionalize the pyridinone ring .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) is critical to isolate the final product with ≥95% purity .
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Analytical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions (e.g., benzonitrile proton signals at δ 7.5–8.0 ppm; piperidinyl protons at δ 1.4–3.2 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H⁺] at m/z 388.1) and fragmentation patterns .
- HPLC : Reverse-phase HPLC (C18 column, mobile phase: acetonitrile/water) to assess purity (>98%) .
Advanced Research Questions
Q. How can molecular docking studies predict the interaction of this compound with biological targets like DPP-4 or STAT3?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., DPP-4 inhibitors with benzonitrile motifs or STAT3 inhibitors ).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB: 4A5S for DPP-4) to simulate binding. Key interactions include hydrogen bonding with catalytic residues (e.g., Glu205/206 in DPP-4) and hydrophobic contacts with the sulfonyl-piperidine group .
- Validation : Compare results with in vitro enzymatic assays (IC₅₀ determination) to correlate computational predictions with experimental activity .
Q. What strategies address solubility and metabolic stability challenges during lead optimization?
- Methodological Answer :
- Solubility Enhancement : Introduce hydrophilic groups (e.g., PEG chains) or use co-solvents (e.g., cyclodextrins) without disrupting the sulfonyl-piperidine pharmacophore .
- Metabolic Stability : Assess CYP3A4 inhibition via liver microsome assays. Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl) to reduce oxidative metabolism .
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to optimize logP (<3) and polar surface area (>80 Ų) .
Q. How can researchers resolve contradictions in biological activity data across different assay conditions?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., sitagliptin for DPP-4 assays) .
- Data Triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase assays for functional activity) .
- Statistical Analysis : Apply ANOVA or mixed-effects models to account for variability in IC₅₀ values caused by solvent effects (e.g., DMSO concentration ≤0.1%) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
